Product packaging for 4-Methoxy-2(1H)-pyridinone(Cat. No.:CAS No. 95907-06-5)

4-Methoxy-2(1H)-pyridinone

Cat. No.: B3317337
CAS No.: 95907-06-5
M. Wt: 125.13 g/mol
InChI Key: BZIUQZRSHNDQTH-UHFFFAOYSA-N
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Description

Historical Perspective and Early Research on Pyridinone Alkaloids

The study of pyridinone alkaloids, a diverse family of natural products, has a history stretching back to the 19th century. uzh.ch These compounds, which include the 4-hydroxy-2-pyridone and 4-methoxy-2-pyridinone cores, are produced by plants, fungi, and bacteria and exhibit a wide range of biological activities, including antifungal, insecticidal, and cytotoxic effects. bath.ac.ukrsc.org This broad spectrum of activity has made them attractive targets for scientific investigation, leading to the discovery of intriguing molecular architectures and the development of various synthetic strategies. uzh.chrsc.org

Isolation and Structural Elucidation of Ricinine (B1680626)

A pivotal moment in the history of this chemical class was the discovery of ricinine. This toxic pyridinone alkaloid was first isolated from the seeds of the castor plant (Ricinus communis) in 1864 by Tuson. uzh.chwikipedia.orgunido.org For decades, the precise structure of this poisonous crystalline substance remained a puzzle.

The structural elucidation was finally achieved in 1904 by Maquenne and Philippe, who correctly proposed that ricinine contained a 2-pyridone core. uzh.ch Today, ricinine is identified as 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. wikipedia.orgnih.gov It is a distinct molecule from 4-Methoxy-2(1H)-pyridinone but its discovery and structural analysis were foundational to the understanding of the broader pyridinone alkaloid family. uzh.chunido.org

Table 2: Key Milestones in Ricinine Research

Milestone Researcher/Group Year Significance Source
Isolation Tuson 1864 First isolation of a pyridinone alkaloid from castor beans. uzh.chwikipedia.org
Structural Elucidation Maquenne and Philippe 1904 Proposed the core 2-pyridone structure. uzh.ch
Modern Identification N/A N/A Identified as 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. wikipedia.orgnih.gov

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its application as a precursor for more complex, biologically active molecules.

Several synthetic routes have been developed. One common method involves the decarboxylation of ethyl 4-methoxy-2-pyridone-3-carboxylate, which itself is formed through the cyclization of ethyl 2-cyano-3-methoxy-2-butenoate. Another approach involves the lithiation of 4-methoxy-2-pyridone at the C-3 position, followed by reaction with various electrophiles. rsc.org This method provides a convenient route to 3-substituted 4-methoxy-2-pyridones. rsc.org

In medicinal chemistry, this compound serves as a key scaffold. Derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications. For instance, it has been used as a starting point for developing inhibitors of the Hepatitis B Virus (HBV). frontiersin.orgnih.gov Studies have shown that N-aryl derivatives of 2-pyridinones exhibit notable anti-HBV activity. frontiersin.org Similarly, pyridinone scaffolds have been investigated for their potent activity against HIV, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The compound's potential for derivatization at multiple positions allows for the fine-tuning of its physicochemical properties to optimize interactions with biological targets. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B3317337 4-Methoxy-2(1H)-pyridinone CAS No. 95907-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIUQZRSHNDQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy 2 1h Pyridinone and Its Derivatives

Ring-Forming Strategies for Pyridinone Core

The synthesis of the pyridinone ring, a crucial heterocyclic motif in medicinal chemistry and materials science, is primarily achieved through two main strategic approaches. nih.gov The first involves the modification of a pre-existing pyridine (B92270) or a related six-membered ring by introducing a carbonyl group. nih.gov The second, and more common, strategy relies on the construction of the ring from acyclic precursors through the cyclic condensation of two or more components. nih.govbaranlab.org These ring-forming strategies encompass a variety of reaction types, including cyclizations, cycloadditions, and multicomponent reactions, which offer diverse pathways to highly functionalized pyridinone derivatives. baranlab.orgrsc.orgacsgcipr.org

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of 4-Methoxy-2(1H)-pyridinone and its analogs, providing powerful methods for constructing the heterocyclic ring system. These reactions involve the formation of one or more bonds to close a chain of atoms into a ring. Methodologies range from the intramolecular cyclization of functionalized linear precursors to intermolecular reactions where multiple components assemble into the final cyclic product. acs.orgacs.org

From Pyridine or Related Six-Membered Rings via Carbonyl Introduction

One synthetic route to pyridinones starts with a pre-formed pyridine ring. nih.gov This approach involves the introduction of a carbonyl group onto the ring, effectively converting a pyridine derivative into a pyridinone. A common method is the oxidation of pyridine N-oxides. For instance, treatment of a pyridine with reagents like hydrogen peroxide and nitric acid can yield a nitropyridine-N-oxide, which can then undergo subsequent reactions like acetylization and elimination to generate the pyridinone structure. nih.gov Another strategy involves the addition of nucleophiles to N-acyl pyridinium (B92312) salts, which are formed by activating the pyridine ring with acyl chlorides or chloroformates. acs.org This addition typically occurs at the 2- or 4-position, leading to dihydropyridine (B1217469) intermediates that can be subsequently oxidized to the corresponding pyridinones. baranlab.orgacs.org

The transformation of other six-membered rings is also a viable pathway. For example, a deacetylated pyranone can be treated with an ammonia (B1221849) solution to replace the ring oxygen with nitrogen, thereby forming the pyridinone ring. nih.gov Furthermore, ring-closing metathesis (RCM) followed by oxidation and deprotection of nitrogen-containing dienes has been developed as a synthetic route to substituted hydroxypyridines. organic-chemistry.org

Cyclic Condensation of Two Compounds

The construction of the pyridinone ring through the condensation of two different chemical entities is a widely employed and versatile strategy. nih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a component providing the remaining atoms for the ring, often involving an amine functionality.

Several variations of this strategy exist:

Enaminone-based Synthesis : Enaminones are valuable intermediates that can react with compounds like malononitrile (B47326) in ethanol (B145695) at room temperature to afford substituted pyridin-2(1H)-ones in high yields. researchgate.net Similarly, treating (chlorocarbonyl)phenyl ketene (B1206846) with enaminones in boiling toluene (B28343) provides a convenient route to 4-hydroxy-3,4,6-trisubstituted-2(1H)-pyridinones. nih.gov

Condensation with Activated Malonates : Ethyl 3-aminocrotonate can be condensed with an activated malonate derivative to conveniently produce 4-hydroxy-2-pyridinone in a single step with good yield. nih.gov

From β-Keto Amides : Polysubstituted 2-pyridones can be synthesized from β-keto amides through a self-condensation cyclization process. This method is advantageous due to its mild reaction conditions and use of readily available starting materials. researchgate.net

Blaise Reaction Intermediate : A tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) via a Blaise reaction intermediate has been shown to be an efficient method for generating various 2-pyridinone derivatives. nih.gov The proposed mechanism involves the formation of a vinyl zinc bromide complex, followed by rearrangement and intramolecular ring-closing to yield the pyridinone. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a single synthetic operation. nih.govrsc.org This product incorporates all or most of the atoms from the reactants. nih.gov MCRs are highly valued in organic and medicinal chemistry for their operational simplicity, efficiency, time and energy savings, and atom economy. nih.govbohrium.com They offer a powerful alternative to traditional multi-step syntheses for creating structurally complex and diverse molecules, such as the pyridinone heterocycles, which are considered privileged scaffolds in drug discovery. rsc.orgnih.gov

The versatility of MCRs allows for the synthesis of a wide array of highly functionalized pyridinones by varying the combination of simple and readily available starting components. bohrium.comresearchgate.net These reactions often proceed through a cascade of elementary steps without the need to isolate intermediates, streamlining the synthetic process and minimizing waste. nih.govresearchgate.net

One-pot syntheses are a hallmark of MCRs, where reactants are subjected to successive chemical reactions in a single reactor. This approach avoids lengthy separation processes and the purification of intermediate compounds, saving time and resources. nih.govresearchgate.net Several one-pot methodologies have been developed for the synthesis of pyridinone derivatives.

For example, a one-pot synthesis of 4-hydroxyl-2-pyridone derivatives involves the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. sioc-journal.cn Another efficient one-pot, four-component reaction for synthesizing 3,4-dihydro-2-pyridone derivatives uses Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297). nih.gov Similarly, an efficient synthesis of 3,5-dicyanopyridines has been developed from the one-pot reaction of an aldehyde, malononitrile, and a thiophenol or thiol. tandfonline.com

ReactantsProduct TypeCatalyst/ConditionsYieldReference
Dimethyl 3-oxopentanedioate, DMF-DMA, Primary Amine4-Hydroxyl-2-pyridonesL-proline, Aliphatic AlcoholNot specified sioc-journal.cn
Aldehyde, Malononitrile, Thiophenol3,5-DicyanopyridinesK₂CO₃ (20 mol%), 50% aq. EtOH, refluxHigh tandfonline.com
Meldrum's acid, Benzaldehyde, Methyl acetoacetate, Ammonium acetate3,4-Dihydro-2-pyridonesSiO₂-Pr-SO₃H, Solvent-freeHigh (up to 93%) nih.gov
3-Formylchromone, Meldrum's acid, AmineHighly functionalized Pyridin-2(1H)-onesSequential additionHigh (up to 91%) researchgate.net
Nitriles, Ethyl bromoacetate, Propiolate2-Pyridinone derivativesTandem one-pot via Blaise reactionNot specified nih.gov

Catalysts play a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of pyridinone synthesis. Various catalysts, ranging from simple inorganic bases to complex organocatalysts and solid-supported acids, have been employed in multicomponent reactions.

L-proline: This readily available and inexpensive amino acid has emerged as a versatile and environmentally benign organocatalyst for numerous organic transformations, including the synthesis of pyridinone derivatives. researchgate.netderpharmachemica.com It has been successfully used in the one-pot, four-component reaction of aromatic aldehydes, ethyl acetoacetate, 1,3-indandione, and ammonium acetate to produce dihydro-1H-indeno[1,2-b]pyridines in very good yields. ias.ac.in L-proline is also effective in catalyzing the one-pot synthesis of N-substituted-4-hydroxyl-2-pyridones from dimethyl 3-oxopentanedioate, DMF-DMA, and primary amines. sioc-journal.cnfrontiersin.org Its efficiency is demonstrated in the synthesis of polysubstituted pyridine systems under ultrasonic irradiation and in the preparation of novel 1,4-dihydropyridine (B1200194) derivatives. derpharmachemica.comrsc.org

K₂CO₃ (Potassium Carbonate): As a mild and efficient inorganic base, potassium carbonate is an effective catalyst for the synthesis of various heterocyclic compounds. uaic.ro It has been utilized in the one-pot, multicomponent synthesis of 3,5-dicyanopyridines from aldehydes, malononitrile, and thiols in aqueous ethanol. tandfonline.com This method is noted for its use of an inexpensive catalyst and oxidant (KMnO₄) for the in situ transformation of the dihydropyridine intermediate. tandfonline.com K₂CO₃ has also been employed as a catalyst under solvent-free grinding conditions for the synthesis of pyran-annulated heterocyclic systems, highlighting its utility in green chemistry protocols. uaic.ro

SiO₂-Pr-SO₃H (Silica-supported Propyl Sulfonic Acid): This solid acid catalyst represents an environmentally benign and reusable option for organic synthesis. bas.bgresearchgate.net SiO₂-Pr-SO₃H has proven to be a highly efficient catalyst for the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions. nih.govresearchgate.net This method offers significant advantages, including high product yields, short reaction times, and simple handling and catalyst recovery. nih.gov The catalyst's effectiveness stems from its functionalized nanoporous structure, which can act as a "nano-reactor" to facilitate the reaction. bas.bgresearchgate.net

CatalystReaction TypeReactantsProductKey AdvantagesReference(s)
L-proline Four-componentAromatic aldehydes, ethyl acetoacetate, 1,3-indandione, ammonium acetateDihydro-1H-indeno[1,2-b]pyridinesGreen protocol, reusable catalyst, high yield ias.ac.in
L-proline Three-componentDimethyl 3-oxopentanedioate, DMF-DMA, primary amineN-substituted-4-hydroxyl-2-pyridonesOperation simplicity, free of isolating intermediates sioc-journal.cnfrontiersin.org
L-proline Three-componentSteroidal benzylidenes, cyanoacetamideSteroidal pyridonesMild conditions, good conversions, inexpensive researchgate.net
K₂CO₃ Three-componentAldehydes, malononitrile, thiophenol/thiol3,5-DicyanopyridinesInexpensive catalyst, one-pot procedure tandfonline.com
SiO₂-Pr-SO₃H Four-componentMeldrum's acid, benzaldehydes, methyl acetoacetate, ammonium acetate3,4-Dihydro-2-pyridonesEnvironmentally benign, solvent-free, high yield, short reaction time nih.gov
SiO₂-Pr-SO₃H Three-componentAromatic aldehydes, urea, ethyl acetoacetate3,4-DihydropyrimidinonesGreen synthesis, very short reaction time, recyclable catalyst bas.bgresearchgate.net
Specific Cyclization Pathways (e.g., Blaise reaction intermediates)

Another notable cyclization strategy involves the reductive cyclization of 2'-nitrochalcones. This method has been optimized using formic acid and acetic anhydride (B1165640) as a carbon monoxide source, with palladium catalysts, to produce 2-phenylquinolin-4(1H)-one, a related heterocyclic structure, in good yields. mdpi.com

Conversion from Pyranone Derivatives

The transformation of pyranone derivatives into pyridinones represents another important synthetic avenue. This conversion typically involves a ring-opening and subsequent ring-closing cascade with an appropriate nitrogen source. For example, supported gold nanoparticles on a titanium dioxide catalyst can facilitate the hydration and 6-endo cyclization of skipped diynones to form γ-pyrones. organic-chemistry.org When this reaction is conducted in the presence of aqueous methylamine, it proceeds via a hydroamination/Au-catalyzed 6-endo cyclization pathway to exclusively yield N-methyl-4-pyridones in good yields. organic-chemistry.org

Introduction of Methoxy (B1213986) Substituents and Other Functional Groups

Once the pyridinone core is established, various methodologies are employed to introduce the C4-methoxy group and other desired functionalities at specific positions on the ring.

Selective C-3 Lithiation and Subsequent Electrophilic Quenching

The direct functionalization of the 4-methoxy-2-pyridone ring can be achieved with high regioselectivity through lithiation. rsc.org Using a strong base such as butyllithium (B86547) at low temperatures (e.g., -78 °C), deprotonation occurs exclusively at the C-3 position. rsc.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce different substituents. This method provides a direct route to 3,5-disubstituted 4-oxy-2-pyridones, which are key structures in several natural products. rsc.org

Table 1: Examples of C-3 Substituted 4-Methoxy-2-pyridones via Lithiation

ElectrophileC-3 Substituent
MeOD-D
MeI-CH₃
CO₂-COOH
Benzaldehyde-CH(OH)Ph
(E)-but-2-enal-CH(OH)CH=CHCH₃
Data sourced from a study on the lithiation of 4-methoxy-2-pyridone. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridone derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. Key strategies include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and solvent-free or environmentally benign solvent systems.

Multicomponent reactions are particularly advantageous as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. acs.org For instance, the synthesis of various 2-pyridones has been achieved through thermal multicomponent reactions under catalyst- and solvent-free conditions. patsnap.com This approach involves a domino sequence of Knoevenagel condensation, Michael addition, and ring-opening/ring-closure reactions, offering benefits such as the use of commercially available, low-toxicity starting materials and ease of handling. patsnap.com

Microwave-assisted organic synthesis has also emerged as a green tool for preparing pyridine derivatives, offering significantly reduced reaction times, increased yields, and often resulting in purer products compared to conventional heating methods. acs.org The use of green solvents, such as ethanol or even water, in these syntheses further enhances their eco-friendly profile. acs.org For example, the synthesis of pyrano[3,2-c]pyridones has been reported in refluxing ethanol, which is considered a green solvent. acs.org Additionally, solventless synthesis and mechanical methods like ball milling represent further advancements in green chemistry, creating amorphous mixtures of reactants that can lead to efficient reactions with minimal waste. nih.gov

Synthetic Approaches to Specific Analogues and Intermediates

The synthesis of specific analogues and intermediates of this compound often requires tailored methodologies to introduce desired functional groups at specific positions on the pyridone ring.

Synthesis of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (B131565)

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a key intermediate whose synthesis can be achieved through several routes. One common method is a multi-component reaction involving the condensation of aldehydes, ketones, ammonium acetate, and ethyl cyanoacetate (B8463686) under reflux conditions.

An alternative, two-step approach involves the initial synthesis of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, followed by methylation. The hydroxylated precursor is synthesized via a multi-component reaction using a hydroxyl-bearing aldehyde. Subsequent methylation is achieved by treating the intermediate with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or acetone (B3395972) at elevated temperatures (60–80°C) for several hours.

ReactantsReagentsConditionsProduct
4-hydroxybenzaldehyde, malononitrile, ammonium acetate, ethyl cyanoacetate-Reflux4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrileMethyl iodide (CH₃I) or Dimethyl sulfate ((CH₃O)₂SO₂), K₂CO₃Anhydrous DMF or acetone, 60–80°C, 4–8 hours4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Preparation of 4-Hydroxy-2-pyridinone as a Precursor

4-Hydroxy-2(1H)-pyridinone is a crucial precursor for the synthesis of this compound and its derivatives. An improved and scalable synthesis of a related compound, 5-chloro-4-hydroxy-2(1H)-pyridinone, highlights the preparation of the 4-hydroxy-2(1H)-pyridinone core starting from malononitrile. nih.gov In this procedure, malononitrile is first converted to a 2(1H)-pyridinone derivative. nih.gov This intermediate can then be further manipulated. The synthesis of 4-hydroxy-2-pyridinone alkaloids has been extensively reviewed, indicating their importance and the various strategies for their construction. rsc.org

A notable synthesis involves the reaction of malononitrile with 1,1,1-trimethoxyethane and 1,1-dimethoxymethylamine to yield an intermediate, which upon heating in aqueous acetic acid, cyclizes to form a 3-cyano-4-methoxy-2(1H)-pyridinone derivative. nih.gov

Starting MaterialReagentsKey Intermediate
Malononitrile1,1,1-trimethoxyethane, 1,1-dimethoxymethylamine1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene
1,1-dicyano-2-methoxy-4-(N,N-dimethylamino)-1,3-butadiene80% aq. acetic acid, 130°C3-Cyano-4-methoxy-2(1H)-pyridinone

This cyano-substituted methoxypyridinone can then be further processed, for instance, through chlorination, to yield other valuable intermediates. nih.gov

Synthesis of 4-Trifluoromethyl-2(1H)-pyridinone

The synthesis of 4-trifluoromethyl-2(1H)-pyridinone, a valuable intermediate for certain herbicides, can be accomplished through the reaction of either 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with a trialkyl phosphonoacetate. This is followed by a cyclization step. The cyclization of the resulting condensation product mixture can be achieved by reacting it with an ammonium salt of an organic acid, such as ammonium formate (B1220265) or ammonium acetate.

Another efficient method involves the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. The use of ammonium acetate as a source of ammonia in this reaction leads to the formation of 4-trifluoromethyl-2-pyridones in good yields.

Starting MaterialsReagentsMethod
4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one, trialkyl phosphonoacetateBase, alcohol/glycol solvent, ammonium salt of an organic acidCondensation followed by cyclization
Cyclic 1,3-diones, ethyl 4,4,4-trifluoroacetoacetate2-dimethylamino pyridine (catalyst), NH₄OAcBrønsted base-catalyzed Pechmann-type reaction

Synthesis of N-Methyl-4-methoxy-2-pyridone

The selective N-methylation of this compound is a key transformation. A practical procedure for this involves anhydrous and mild conditions, using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as the base. researchgate.net This method allows for the selective N-alkylation over O-alkylation. researchgate.net

Another approach utilizes supported gold nanoparticles on titanium dioxide to catalyze the cyclization of skipped diynones. acs.orgorganic-chemistry.org In the presence of aqueous methylamine, this reaction yields N-methyl-4-pyridones through a hydroamination/Au-catalyzed 6-endo cyclization pathway. acs.orgorganic-chemistry.org

A method for the synthesis of N-difluoromethylated 4-pyridones from 4-methoxypyridines has also been described, which proceeds via nucleophilic attack on the methoxy substituent, leading to the N-alkylated pyridone and a methyl halide. nih.gov A similar mechanism can be proposed for N-methylation.

Starting MaterialReagents/CatalystMethod
4-Alkoxy-2-pyridoneAlkyl halide, tetrabutylammonium iodide (catalyst), potassium tert-butoxide (base)Selective N-alkylation researchgate.net
Skipped diynonesAqueous methylamine, Au nanoparticles on TiO₂Hydroamination/cyclization acs.orgorganic-chemistry.org
4-MethoxypyridineMethylating agentNucleophilic substitution nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Methoxy 2 1h Pyridinone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of pyridinone structures. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, chemists can deduce the connectivity and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum for the pyridinone core is often complex due to the coupling between adjacent protons. For a derivative such as 4-Methoxy-1-methyl-3-(phenylsulfonyl)pyridin-2(1H)-one, the signals for the pyridinone ring protons can be analyzed to confirm the substitution pattern.

In this derivative, the protons on the pyridinone ring appear at δ 6.07 (d, J = 7.7 Hz, 1H) and δ 7.45–7.60 (m, 4H), which includes a ring proton. lookchem.com The methoxy (B1213986) group protons (OMe) are observed as a sharp singlet around δ 4.01 ppm, while the N-methyl protons (NMe) appear as a singlet at δ 3.44 ppm. lookchem.com The coupling constant (J) of 7.7 Hz for the proton at 6.07 ppm is characteristic of coupling between adjacent protons on the pyridone ring.

The arrangement of substituents on the pyridinone ring can lead to specific splitting patterns. For instance, in a disubstituted pyridinone, the remaining ring protons can exhibit an ABX pattern, where two protons are strongly coupled to each other (AB system) and less strongly coupled to a third proton (X). This pattern provides unambiguous information about the relative positions of the substituents.

Interactive Data Table: ¹H-NMR Data for 4-Methoxy-1-methyl-3-(phenylsulfonyl)pyridin-2(1H)-one Data recorded in CDCl₃

Functional Group Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
N-Methyl 3.44 Singlet N/A
O-Methyl 4.01 Singlet N/A
Pyridinone H-5 6.07 Doublet 7.7
Pyridinone H-6 & Phenyl 7.45-7.60 Multiplet N/A

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In derivatives of 4-Methoxy-2(1H)-pyridinone, the carbon atoms of the pyridinone ring, the methoxy group, and any other substituents can be identified by their characteristic chemical shifts.

For the derivative 4-Methoxy-1-methyl-3-(phenylsulfonyl)pyridin-2(1H)-one, the carbonyl carbon (C-2) is typically found downfield, while the carbon bearing the methoxy group (C-4) also has a distinct chemical shift.

Interactive Data Table: ¹³C-NMR Data for 4-Methoxy-1-methyl-3-(phenylsulfonyl)pyridin-2(1H)-one Data recorded in CDCl₃

Carbon Atom Chemical Shift (δ) in ppm
N-Methyl 37.95
O-Methyl 57.92
C-5 94.21
C-3 113.20
Phenyl (CH) 128.50, 128.99
Phenyl (CH) 133.30
C-6 144.11
Phenyl (C-ipso) 144.98
C-2 (C=O) 159.46

The specific chemical shifts provide a fingerprint for the molecule, confirming the presence of the pyridinone core and the attached functional groups. lookchem.com

Nuclear Overhauser Effect (NOE) experiments are a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. This is particularly useful for distinguishing between isomers, such as N-alkylated versus O-alkylated pyridones, a common challenge in their synthesis. lookchem.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In Electron Impact (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the intact molecule, and a series of fragment ion peaks.

For this compound (C₆H₇NO₂), the expected molecular weight is approximately 125.13 g/mol . The EI mass spectrum would be expected to show a molecular ion peak at m/z = 125. The fragmentation pattern of pyridinone derivatives often involves characteristic losses of small, stable neutral molecules. Common fragmentation pathways for related structures include the loss of carbon monoxide (CO, 28 Da) from the pyridinone ring and the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group. Analysis of these fragments helps to piece together the structure of the original molecule.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of pyridone derivatives. nih.govrsc.org In positive ion mode, pyridinones typically form protonated molecular ions, [M+H]⁺. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are highly dependent on the nature and position of substituents on the pyridone ring. researchgate.net

Studies on various lactams, including pyridone structures, indicate that fragmentation often proceeds from the N-protonated tautomer, which is generally less stable than the O-protonated form. nih.gov For 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones, common fragmentation pathways for the protonated molecular ions include the neutral loss of carbon monoxide (CO), hydrogen cyanide (HCN), water (H₂O), and benzene. researchgate.net The presence of substituents with high proton affinity can lead to more complex fragmentation pathways. researchgate.net For instance, the fragmentation of N-ethyl-2-pyrrolidinone shows a prominent loss of ethylene (B1197577) (C₂H₄) via a concerted rearrangement. nih.gov

While specific ESI-MS/MS data for this compound is not extensively detailed in the reviewed literature, based on the analysis of related structures, a proposed fragmentation of the [M+H]⁺ ion (m/z 126) would likely involve initial loss of formaldehyde (CH₂O) from the methoxy group or loss of CO from the pyridone ring.

Table 1: ESI-MS Data for Representative Pyridinone Derivatives

Compound Ion m/z (Observed) Reference
(S)-2-(2-bromoacetamido)-3-(3,5-difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide [M+2]⁺ 443.15 semanticscholar.org
5-Hydroxy-1-(4-methoxyphenyl)-2-methylpyridin-4(1H)-one [M+Na]⁺ 268.0577 escholarship.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within this compound and its derivatives. The most characteristic absorption band is the carbonyl (C=O) stretch of the pyridone ring, which typically appears in the region of 1640-1680 cm⁻¹. For this compound specifically, this stretch is noted around 1650 cm⁻¹. The N-H stretching vibration of the lactam group is observed as a broad band in the 3100-3300 cm⁻¹ region. The C-O stretching vibration of the methoxy group is typically found around 1250 cm⁻¹.

Structural studies of 4(1H)-pyridones confirm that the keto-form is favored in the solid state, which is evidenced by the presence of a strong C=O stretching frequency and the absence of a broad O-H band that would be characteristic of the hydroxypyridine tautomer. acs.org

Table 2: Characteristic IR Absorption Frequencies for a Substituted this compound Derivative Data for 5-Chloro-3-cyano-4-methoxy-2(1H)-pyridinone

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretch 3200, 3070 semanticscholar.org
C≡N Stretch 2230 semanticscholar.org
C=O Stretch 1675 semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. 2(1H)-Pyridone itself exhibits an absorption maximum (λmax) at approximately 293 nm in an aqueous solution. wikipedia.org The position and intensity of these absorption bands are sensitive to substituents on the pyridone ring and the solvent used. researchgate.net

For derivatives of this compound, the electronic spectra are influenced by the interplay between the electron-donating methoxy group and the pyridone core. Studies on related 4-(methoxymethyl)-2-oxo-1,2-dihydropyridine derivatives have utilized UV-Vis spectroscopy to characterize their optical properties. researchgate.netresearchgate.net Computational models, such as those based on Density Functional Theory, can be used to predict UV-Vis spectra, with calculated λmax values for derivatives like 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (B131565) falling in the range of 270–300 nm. researchgate.net The introduction of further conjugation or auxochromic groups can lead to significant shifts in the absorption maxima. acs.org

Table 3: UV-Vis Absorption Maxima for Representative Pyridone Derivatives

Compound λmax (nm) Solvent/Method Reference
2(1H)-Pyridone 293 H₂O wikipedia.org
2-Methoxypyridine 270 Not Specified nih.gov
4-Aryl-1H-benzo[f]isoindole-1,3(2H)-diones 259-274, 359-379 Not Specified iucr.org

Fluorescence Spectroscopy

The fluorescence properties of 2(1H)-pyridones are of significant interest, particularly in relation to their tautomeric equilibrium. While many 2(1H)-pyridone derivatives are found to be non-fluorescent or only weakly fluorescent in solution, their emission characteristics can be enhanced in the solid state. cdnsciencepub.com The fluorescence behavior is highly dependent on the substituents present on the pyridone ring. researchgate.netcdnsciencepub.com

For example, studies on 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine derivatives have involved the investigation of their fluorescence spectra in various protic and aprotic solvents. researchgate.netresearchgate.net The introduction of an electron-donating group on a phenyl substituent at the 6-position can enhance emission intensity, while the addition of a styryl group can cause a significant bathochromic (red) shift in the emission maximum. cdnsciencepub.com This suggests that the fluorescence of this compound would be influenced by the electronic nature of its methoxy group, though specific emission data is not prominently available.

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Structural studies on 2(1H)-pyridone and its derivatives consistently reveal that the molecules self-assemble into centrosymmetric dimers via intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another. acs.org

While the specific crystal structure of this compound is not detailed in the provided search results, the structure of a closely related derivative, 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone, has been elucidated. This compound crystallizes in the monoclinic space group P2₁/n and forms the characteristic hydrogen-bonded dimers. The pyridone ring and the phenyl ring are not coplanar, exhibiting a significant dihedral angle. This structural motif is a recurring feature in the solid-state chemistry of pyridones and is critical for understanding their crystal packing and physical properties.

Table 4: Crystallographic Data for 3-Cyano-6-(4-methoxyphenyl)-2(1H)-pyridone

Parameter Value Reference
Chemical Formula C₁₃H₁₀N₂O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.6650 (7)
b (Å) 9.8140 (8)
c (Å) 11.1544 (12)
β (°) 108.833 (3)
V (ų) 1104.99 (17)

Computational Chemistry in Structural and Electronic Analysis

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, complementing experimental data. These methods allow for the calculation of molecular geometries, reaction energies, and spectroscopic parameters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a particularly valuable computational method for studying pyridone systems. researchgate.net DFT calculations, often using the B3LYP functional, are employed to model various molecular properties. nih.gov

These calculations are instrumental in understanding the tautomeric equilibrium between the pyridone and hydroxypyridine forms, a fundamental aspect of their chemistry. researchgate.net Furthermore, DFT is used to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. nih.gov For instance, in hydroxypyridinone derivatives, the HOMO orbital is often located on the hydroxypyridinone moiety, identifying it as the electron-donating site of the molecule. nih.gov

DFT has also been applied to investigate reaction mechanisms, such as the intramolecular methyl transfer in 2-methoxy-pyridine derivative radical cations, revealing the influence of substituents on activation enthalpies. researchgate.net The calculated results from DFT can be correlated with experimental data from UV-Vis and IR spectroscopy to validate the computational models and provide a deeper understanding of the observed spectral features. acs.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization. uni-muenchen.deucsb.edu

In the context of this compound and its derivatives, NBO analysis reveals insights into the electronic structure, charge distribution, and hyperconjugative interactions that govern their stability and reactivity. The analysis involves the transformation of the canonical molecular orbitals into a set of localized NBOs, which correspond to core electrons, lone pairs, and bonding orbitals. ucsb.edu

Studies on related pyridone systems demonstrate that NBO analysis can quantify the delocalization of electron density from donor (filled) Lewis-type NBOs to acceptor (empty) non-Lewis NBOs. uni-muenchen.demdpi.com These interactions, evaluated using second-order perturbation theory, indicate the energetic significance of hyperconjugation. For instance, in pyridone derivatives, significant stabilization energies are observed for transitions like π(C=C) to π(C=O) and lone pair (n) to σ antibonding orbitals, highlighting the charge delocalization within the molecule. scienceacademique.comresearchgate.net

The natural atomic charges calculated through NBO analysis offer a more chemically intuitive picture of charge distribution than other methods. For example, in 2-pyridone, the nitrogen and oxygen atoms carry significant negative charges, while the carbon atom of the carbonyl group and the hydrogen atom of the N-H group are positively charged, reflecting the polar nature of these bonds. mdpi.com This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Furthermore, NBO analysis can elucidate the nature of intramolecular hydrogen bonds, which are prevalent in many pyridone derivatives. ijnc.iricm.edu.pl By examining the interaction between the lone pair of a donor atom (like oxygen) and the antibonding orbital of a hydrogen-bond donor (like N-H), the strength and nature of the hydrogen bond can be characterized.

Table 1: Illustrative NBO Analysis Data for a Generic Pyridone Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C5-C6)π(C2=O1)20.5π-π conjugation
π(C3-C4)π(C5-C6)15.2π-π conjugation
n(O1)σ(N1-C2)5.8Lone pair delocalization
n(N1)π(C2=O1)2.5Lone pair delocalization

This table is a generalized representation based on typical values found in NBO analyses of pyridone-like structures and is for illustrative purposes only. E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Conformational Analysis (e.g., Sugar Pucker in Nucleoside Analogues)

The conformation of the five-membered sugar ring is typically described by the concept of pseudorotation, characterized by two parameters: the phase angle of pseudorotation (P) and the puckering amplitude (νmax). gatech.edupsu.edu The phase angle defines the specific conformation on the pseudorotational pathway, with two major conformations being the North (N) and South (S) types. glenresearch.com DNA generally prefers a C2'-endo or South pucker, leading to a B-form helix, while RNA favors a C3'-endo or North pucker, characteristic of an A-form helix. glenresearch.com

In the design of nucleoside analogues, the pyridone base can be attached to a sugar or a carbocyclic ring that is conformationally constrained. By fixing the sugar pucker in either the North or South conformation, researchers can probe the conformational requirements for biological activity. nih.gov For example, nucleosides with a bicyclo[3.1.0]hexane template have been synthesized to lock the pucker into either the N or S conformation. nih.gov

Studies on such conformationally rigid nucleoside analogues have shown that a specific sugar pucker can be a prerequisite for potent biological activity. For instance, a thymidine (B127349) analogue with a fixed North conformation displayed powerful anti-herpetic activity. nih.gov Conversely, fixing the conformation can sometimes be detrimental, as seen when an oligonucleotide containing these rigid nucleosides lost its ability to recruit RNase H. nih.gov

The introduction of a 2',4'-bridge in nucleosides, creating bicyclic structures, is another strategy to restrict the sugar pucker to a North conformation (C3'-endo). tandfonline.com This preorganization can enhance the binding affinity of oligonucleotides to complementary RNA strands. When a 2-pyridone base analogue is incorporated into such a 2',4'-bridged nucleic acid, it can lead to efficient and selective recognition of specific base pairs in a DNA duplex. tandfonline.com

Table 2: Sugar Pucker Parameters for Representative Nucleoside Analogues

Nucleoside AnalogueSugar/Pseudosugar MoietyPhase Angle (P)Puckering Amplitude (νmax)Conformation Type
(N)-Methanocarba-TBicyclo[3.1.0]hexane16.67°57.59°North (N)
(S)-Methanocarba-TBicyclo[3.1.0]hexane--South (S)
2',4'-BNA-Uridine2'-O,4'-C-methylene bridged ribose--North (C3'-endo)

This table presents data from studies on conformationally locked nucleoside analogues to illustrate the concept of sugar pucker. The specific values for this compound nucleoside analogues would require dedicated computational or experimental analysis.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the purification, isolation, and purity assessment of synthesized compounds like this compound and its derivatives. ontosight.ainih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of pyridinone derivatives. uni-wuerzburg.deacs.org It offers high resolution and sensitivity, allowing for the detection and quantification of impurities. Reverse-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile, is a common setup. ptfarm.plgoogle.com The purity of the final compounds is often confirmed to be ≥95% by HPLC analysis before biological testing. nih.govacs.org

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a product. nih.govscielo.org.mxresearchgate.net In the synthesis of pyridinone derivatives, TLC is used to determine when a reaction is complete by observing the disappearance of starting materials and the appearance of the product spot. rsc.orgnih.gov

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate (e.g., aluminum-backed silica gel 60 F254). ptfarm.plnih.govnih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve good separation of the components. Common solvent systems for pyridinone derivatives include mixtures of ethyl acetate (B1210297) and petroleum ether, or chloroform (B151607) and methanol. rsc.orgepo.org After the solvent has moved up the plate, the separated spots are visualized, often under UV light (at 254 nm or 365 nm) or by staining with a chemical reagent like iodine vapor. ptfarm.plnih.govscielo.org.mx The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Column chromatography is the primary method for the purification and isolation of this compound and its derivatives from reaction mixtures. tandfonline.comacs.orgresearchgate.net This technique involves packing a glass column with a stationary phase, most commonly silica gel (e.g., 200-300 mesh). rsc.orgepo.org

The crude product mixture is loaded onto the top of the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. Fractions are collected at the bottom of the column, and those containing the pure desired product, as determined by TLC analysis, are combined.

For pyridinone derivatives, various solvent systems are used as eluents for column chromatography. These often consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. acs.orgacs.orgnih.gov The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively separate compounds with different polarities. For instance, a gradient of ethyl acetate in hexane is a common choice. researchgate.net In some cases, a small amount of a base like triethylamine (B128534) is added to the silica gel or the eluent to prevent the degradation of acid-sensitive compounds. nih.gov

Medicinal Chemistry and Pharmacological Relevance of 4 Methoxy 2 1h Pyridinone Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Influence of Substituent Pattern on Pharmacological Properties

The type and position of substituents on the 4-methoxy-2(1H)-pyridinone ring play a pivotal role in determining the pharmacological profile of the resulting derivatives.

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on the phenyl moiety of related structures has been shown to increase biological activity. mdpi.com Conversely, the introduction of electron-withdrawing groups can also enhance activity in certain contexts. For instance, in some analogues, electron-withdrawing groups like chlorine or nitro groups at the 5-position have been found to increase binding affinity to specific biological targets.

Aromatic and Heterocyclic Substitutions: The introduction of various aromatic and heterocyclic rings can significantly impact the anticancer activity of pyridinone derivatives. For example, quinazoline-conjugated pyridinones have shown promising cytotoxic activity against various cancer cell lines. nih.govfrontiersin.org Similarly, the incorporation of a thiophene (B33073) ring at the C5 position of a related dihydropyridine-2(1H)-thione scaffold resulted in promising antiproliferative activity against melanoma cells. mdpi.com

N-Substituents: Modifications at the nitrogen atom of the pyridinone ring also influence biological activity. Studies on related 2-pyridinone derivatives have shown that N-aryl derivatives can exhibit better anti-HBV activity than N-alkyl derivatives. frontiersin.org In another study, N-H analogues of dihydropyridine-2(1H)-thiones were found to be more potent than their N-Me counterparts. mdpi.com

Role of Hydrogen Bond Donors/Acceptors and Lipophilicity

The ability of this compound derivatives to form hydrogen bonds and their lipophilicity are critical determinants of their interaction with biological targets and their pharmacokinetic properties. nih.govresearchgate.net

Hydrogen Bonding: The pyridinone core itself can act as both a hydrogen bond donor and acceptor, facilitating interactions with therapeutic targets like the hinge region of kinases. nih.govresearchgate.net The presence and nature of substituents can further modulate these interactions. For instance, the introduction of groups capable of forming additional hydrogen bonds can enhance binding affinity. nih.gov The carbonyl oxygen and the NH group of the pyridinone ring are key sites for hydrogen bond formation. nih.gov

Diverse Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases. nih.govfrontiersin.org

Anti-Cancer / Antiproliferative Activity

A significant area of research for this compound derivatives is their potential as anti-cancer agents. nih.gov These compounds have shown the ability to inhibit the proliferation of various human tumor cell lines through different mechanisms. nih.govfrontiersin.org

For instance, certain derivatives have exhibited antiproliferative activity against melanoma and breast cancer cell lines. mdpi.comrsc.orgnih.govnih.gov Studies have shown that some of these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govacs.orgnih.gov

Protein tyrosine kinases (PTKs) are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer. frontiersin.orgchapman.edu Pyridinone-based compounds have been explored as inhibitors of PTKs. nih.gov

One study reported a series of pyridinone-quinazoline derivatives that displayed significant inhibition of PTKs, with IC50 values in the low micromolar range against several cancer cell lines. nih.govfrontiersin.org These compounds were designed to mimic the binding of known kinase inhibitors. nih.gov Another study on 2-pyridone derivatives identified a compound that exhibited c-Src kinase inhibition with an IC50 value of 12.5 µM. chapman.edunih.govinnovareacademics.inepa.gov

Inhibitory Activity of Pyridinone Derivatives against Protein Tyrosine Kinases
Compound TypeTarget KinaseIC50 (µM)Cancer Cell Lines Tested
Pyridinone-quinazoline derivativesPTK9 - 15MCF-7, HeLa, HepG2
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src kinase12.5Not specified in abstract

The c-Met receptor tyrosine kinase is another important target in cancer therapy, as its aberrant activation is implicated in tumor growth, invasion, and metastasis. frontiersin.orgidexlab.com Pyridinone-based scaffolds have been successfully utilized in the design of potent c-Met inhibitors. nih.gov

Researchers have synthesized pyrrolopyridine-pyridinone based inhibitors of Met kinase. nih.gov In one study, conformationally constrained 2-pyridone analogues demonstrated potent Met kinase inhibition with IC50 values as low as 1.8 nM. idexlab.com Further optimization of this scaffold led to derivatives with enhanced potency and favorable pharmacokinetic profiles, showing in vivo efficacy in xenograft models. frontiersin.org

Inhibitory Activity of Pyridinone Derivatives against Met Kinase
Compound TypeIC50 (nM)Cancer Cell Line Tested
Conformationally constrained 2-pyridone analogue1.8GTL-16
Pyrrolopyridine-pyridinone derivative (44a)60GTL-16
Pyrrolopyridine-pyridinone derivative (44b)70GTL-16
Histone Deacetylase (HDAC) Inhibition

The pyridone scaffold is a recognized structural element in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. nih.gov The general structure of HDAC inhibitors typically consists of a zinc-binding group, a linker, and a "cap" group that interacts with the rim of the enzyme's active site. nih.govresearchgate.net

Derivatives of 2-pyridone and 4-pyridinone have been explored as potential HDAC inhibitors. nih.gov For instance, some 2-pyridone derivatives incorporating a hydroxamate residue as the zinc-binding group have been reported as HDAC inhibitors. nih.gov In these designs, the pyridine (B92270) moiety serves as a core part of the molecule. nih.gov More recently, indole-acylhydrazone derivatives of 4-pyridinone have been introduced as a new class of potential HDAC inhibitors, moving away from the common hydroxamic acid group to an acyl hydrazide group for zinc chelation. nih.gov Molecular docking studies of these 4-pyridinone derivatives have shown favorable interactions within the HDAC2 active site. nih.gov

Furthermore, research into aza-analogues of known HDAC inhibitors has involved the pyridine nucleus. One study synthesized and tested nicotinic-based hydroxamates and 2'-aminoanilides, which are derivatives of N-hydroxy-5-(2-(2-phenylbutanoyl)amino)pyridyl)acrylamide, against HDACs. arabjchem.org While direct and extensive research focusing solely on "this compound" as an HDAC inhibitor is specific, the broader investigation into pyridone-containing structures, including those with methoxy substituents, highlights the scaffold's potential in developing novel HDAC-targeting therapeutics. nih.govresearchgate.netarabjchem.org

Isocitrate Dehydrogenase (IDH) Inhibition

Mutations in isocitrate dehydrogenase (IDH) enzymes, particularly IDH1, are linked to various cancers, including gliomas and acute myeloid leukemia (AML). nih.gov These mutant enzymes gain a new function: catalyzing the reduction of α-ketoglutarate (α-KG) to the oncometabolite R(-)-2-hydroxyglutarate (2HG), which contributes to cancer progression. nih.gov Consequently, inhibitors of mutant IDH have become important therapeutic targets.

The 1-hydroxy-pyridin-2-one scaffold has been identified as a promising starting point for the development of mutant IDH1 inhibitors. frontiersin.org Through screening efforts, 1-hydroxypyridin-2-one compounds were discovered as low micromolar inhibitors of the IDH1(R132H) mutant. frontiersin.org Structure-activity relationship (SAR) studies and X-ray crystallography have guided the design and synthesis of numerous derivatives to improve potency and selectivity. frontiersin.org

For example, pyridinone–thiohydantoin derivatives have been developed as inhibitors of mutant IDH1. Many of these compounds showed improved inhibitory activities, with K_i values against IDH1 (R132H) in the range of 0.42–9.2 μM. nih.gov These inhibitors were also shown to reduce 2HG concentrations in cell-based assays. nih.gov Another series of compounds, pyridinone quinolinones, were designed based on a known ligand and also function as mutant-specific IDH1 inhibitors. nih.gov The design of these molecules often involves a scaffold hopping approach from known inhibitor structures. nih.gov The inclusion of a pyridone moiety is considered a key feature for achieving high-affinity binding. nih.gov

Cyclin and Mitogen-Activated Protein Kinase (MAPK) Modulation

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. rsc.orgresearchgate.net The MAPK-interacting kinases (MNKs) are downstream effectors in this pathway and are known to phosphorylate the eukaryotic initiation factor 4E (eIF4E), a key protein in the regulation of mRNA translation and oncogenic transformation. researchgate.netnih.gov

While the pyridone scaffold is explored for various kinase targets, specific data on this compound itself as a direct modulator of the core MAPK cascade is limited. One study that synthesized a series of 2-pyridone derivatives found that the most potent c-Src kinase inhibitor, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, did not exhibit significant inhibitory activity against MAPK at concentrations up to 300μM. nih.govchapman.eduuri.edu

However, broader research on pyridone derivatives indicates a connection to the MAPK pathway and cyclin modulation. For instance, the inhibition of MNKs, which are activated by the MAPK pathway, is a strategy for cancer therapy, and various bicyclic nitrogenated compounds, including pyridone-based scaffolds, have been investigated as MNK inhibitors. researchgate.netnih.gov Additionally, some novel pyridine derivatives have been shown to induce G2/M arrest in cancer cells and cause the downregulation of the cell cycle-associated protein cyclin D1. nih.gov This suggests that while a specific this compound derivative may not directly inhibit MAPK, the broader class of pyridone compounds can influence signaling pathways that involve MAPK and modulate key cell cycle proteins like cyclins. researchgate.netnih.gov

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is an essential enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. tandfonline.comnih.gov This makes human RR (hRR) a significant target for cancer chemotherapy, as its expression is elevated during cell replication. tandfonline.comnih.gov

The search for novel, non-nucleoside inhibitors of RR has led to the exploration of various chemical scaffolds, including those containing a 2-pyridone moiety. One study focused on the design of a new class of inhibitors with higher selectivity for the hRRM1 subunit of the enzyme. tandfonline.com This research led to the synthesis of compounds such as (E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)-4-(2-oxopyridin-1(2H)-yl)-benzohydrazide. tandfonline.com This derivative, containing the 2-oxopyridin-1(2H)-yl group, was developed as part of a series of acylhydrazone compounds aimed at inhibiting RR. tandfonline.com

While this highlights the utility of the pyridone core in designing RR inhibitors, specific studies focusing on the "4-methoxy" substitution on the 2-pyridone ring in the context of RR inhibition are not extensively detailed in the provided results. However, the established role of 3-hydroxypyridin-4-one chelators in rapidly inhibiting RR suggests that pyridinone structures are recognized for their potential to interact with metalloenzymes like RR. researchgate.net

c-Src Kinase Inhibition

The c-Src tyrosine kinase, a member of the Src family of kinases (SFKs), is frequently overexpressed in a variety of human cancers, making it a validated target for the design of anticancer drugs. nih.govchapman.edu The 2-pyridone scaffold has been identified as a promising framework for developing inhibitors of c-Src kinase. nih.govchapman.eduinnovareacademics.in

A series of eighteen 2-pyridone derivatives were synthesized and evaluated for their ability to inhibit c-Src kinase. nih.govchapman.edu Among these, eight compounds demonstrated IC50 values below 25 μM. nih.govchapman.eduinnovareacademics.in The most potent compound identified was 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (Compound 36 ), which exhibited a c-Src kinase inhibition IC50 value of 12.5 μM. nih.govchapman.eduinnovareacademics.incore.ac.uk

Structure-activity relationship (SAR) studies revealed that the presence and position of a methoxy group on the benzoyl ring were critical for the inhibitory activity. For example, a derivative lacking the methoxy group showed a higher IC50 value (weaker inhibition) compared to its methoxy-containing counterpart. nih.gov This highlights the contribution of the methoxy substituent to the molecule's ability to inhibit c-Src kinase. Despite its potency against c-Src, Compound 36 did not show significant inhibitory activity against other kinases like EGFR, MAPK, and PDK when tested at a high concentration (300 μM), suggesting a degree of selectivity. nih.govchapman.eduuri.edu

Table 1: c-Src Kinase Inhibitory Activity of Selected 2-Pyridone Derivatives

Compound Name IC50 (μM)

This table presents a selection of data for illustrative purposes.

Antimicrobial Activity

Pyridone derivatives are a class of heterocyclic compounds that have garnered significant interest for their broad spectrum of biological activities, including antimicrobial properties. nih.govfrontiersin.orgnih.gov Research has demonstrated that various synthetic derivatives based on the 2-pyridone and 4-pyridinone scaffolds exhibit inhibitory effects against a range of pathogenic microorganisms. brieflands.comnih.govmdpi.com

The antimicrobial potential of these compounds is often linked to their structural features. For instance, studies on pyrazoline derivatives containing a 2-hydroxy-4-methoxyphenyl moiety have shown that the presence of the methoxy group can enhance antibacterial activity against specific strains. turkjps.org Similarly, the introduction of a 4-methoxy substituent in certain 2-pyridone carboxylic acid derivatives has been noted to significantly increase antibacterial efficacy. brieflands.com

The antimicrobial activity is not universal across all derivatives and all microbial species. Some compounds show selective activity against Gram-positive bacteria, while others may be more effective against Gram-negative bacteria or fungi. nih.gov The specific substituents on the pyridone ring play a crucial role in determining the potency and spectrum of antimicrobial action. nih.govturkjps.org

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial properties of this compound derivatives have been investigated against both Gram-positive and Gram-negative bacteria, including the clinically relevant pathogens Staphylococcus aureus and Escherichia coli.

Activity against Staphylococcus aureus

Several studies have reported the activity of pyridone derivatives against S. aureus. In one study, functionalized 2-pyridone derivatives were synthesized and screened, revealing that S. aureus was the most sensitive microorganism to the tested compounds. brieflands.com Specifically, derivatives containing a 4-methoxybenzoyl group showed notable activity. brieflands.com Another investigation of 4-hydroxy-2-pyridone alkaloids found that some compounds exhibited inhibitory activity against S. aureus and even methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 25.0 µM. nih.govmdpi.com Research on pyrazoline derivatives has also indicated that the presence of a methoxy group on the phenyl ring can increase antibacterial activity against S. aureus. turkjps.org

Activity against Escherichia coli

The efficacy of pyridone derivatives against the Gram-negative bacterium E. coli has also been documented. 4-Hydroxy-2-pyridone derivatives, which serve as structural precursors, have demonstrated good activity against wild-type E. coli, with MIC values as low as 0.78 μg/mL. nih.gov However, some studies have found that certain 4-hydroxy-2-pyridone alkaloids show no obvious inhibitory activity against E. coli at the tested concentrations, indicating that the specific substitutions on the pyridone core are critical for anti-E. coli efficacy. nih.govmdpi.com The development of 4-hydroxy-2-pyridones as nonfluoroquinolone inhibitors of bacterial type II topoisomerases has yielded compounds with improved MIC90 values against E. coli, in the range of 0.5–1 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Pyridone Derivatives

Derivative Class Bacterium Activity (MIC)
4-Hydroxy-2-pyridone alkaloids Staphylococcus aureus 1.56 - 25.0 µM nih.govmdpi.com
4-Hydroxy-2-pyridone alkaloids Methicillin-resistant S. aureus (MRSA) 12.5 - 25.0 µM nih.govmdpi.com
4-Hydroxy-2-pyridone derivatives Escherichia coli (wild-type) 0.78 μg/mL nih.gov
Fused indolyl-4-hydroxy-2-pyridones Escherichia coli (MIC90) 0.5 - 1 μg/mL nih.gov

This table presents a selection of findings from various studies on different, but related, pyridone derivatives to illustrate the scope of antibacterial research. MIC values are not directly comparable across different studies and compound classes.


Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. The core structure, a six-membered N-heterocycle, is a common feature in compounds with antifungal potential. nih.gov The versatility of the pyridone ring allows for substitutions that can enhance its antifungal efficacy. josai.ac.jp

In the fight against candidiasis, caused by the opportunistic yeast Candida albicans, novel antifungal agents are urgently needed due to emerging resistance to current drugs. nih.gov In one study, a screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as a compound with significant antifungal activity. nih.gov Treatment with PYR led to a substantial reduction in C. albicans bioluminescence and colony numbers, indicating a rapid fungicidal effect. nih.gov Notably, this compound was also effective against clinical isolates of C. albicans that were resistant to fluconazole (B54011) and caspofungin. nih.gov Further investigation into derivatives of PYR showed that while they also possessed antifungal activity, the p-chloro substituent was superior to a p-methoxy group for this particular series. nih.gov

Another approach has focused on designing polycyclic pyridone derivatives inspired by natural products like trichodin A, which has shown antifungal activity. josai.ac.jp These complex structures are synthesized from 4-hydroxy-2-pyridone. josai.ac.jp Several of these polycyclic pyridones were found to inhibit the hyphal formation of C. albicans, a crucial step in its pathogenesis. josai.ac.jp One derivative, 6d, not only inhibited hyphal formation but also disrupted biofilm formation, suggesting it may work by modulating hyphal development and reducing cellular adhesion. josai.ac.jp These findings highlight the potential of pyridone derivatives as a promising class of antifungal agents. josai.ac.jp

Some pyridone derivatives have also shown activity against plant-pathogenic fungi. For instance, certain pyrimidine (B1678525) derivatives containing an amide moiety have been evaluated for their in vitro antifungal activities against pathogens like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org

Table 1: Antifungal Activity of Selected Pyridinone Derivatives

Compound Fungal Strain Activity Reference
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Candida albicans (including fluconazole- and caspofungin-resistant strains) Fungicidal, reduces bioluminescence and colony number nih.gov
Polycyclic pyridone derivative (6d) Candida albicans Inhibits hyphal and biofilm formation josai.ac.jp

Antiviral Activity

The this compound scaffold has been extensively explored for the development of antiviral agents, leading to the discovery of potent inhibitors against several viruses, including HIV-1, Hepatitis B Virus (HBV), and Human Rhinovirus (HRV).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyridinone derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART). nih.gov These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inhibiting its function. nih.gov

Several studies have focused on synthesizing and evaluating 4-benzyl pyridinone derivatives. nih.govacs.org These efforts led to the discovery of compounds with potent and specific inhibitory properties against HIV-1 RT. nih.govacs.org For example, compounds 14, 19, and 27 were found to inhibit the replication of HIV-1 in CEM-SS cells with IC₅₀ values in the nanomolar range (0.2 to 6 nM). nih.govacs.org Compound 27, in particular, demonstrated strong inhibition of recombinant HIV-1 RT and was also effective against a nevirapine-resistant virus strain. nih.govacs.org

Further research into novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones has yielded highly potent NNRTIs. nih.gov Compounds bearing a 3-isopropyl or 3-iodine group showed significant activity against both wild-type HIV-1 and strains resistant to other RT inhibitors. nih.gov The stereochemistry of these molecules was found to be critical, with the trans-isomers being substantially more active than the cis-isomers. nih.gov One of the most potent inhibitors identified had an EC₅₀ of 4 nM and a high selectivity index of 75,000, and it was effective against strains with common resistance mutations like Y181C and K103N. nih.gov

The design of 2-pyridone-bearing phenylalanine derivatives has also been explored as a strategy to develop novel HIV capsid modulators. mdpi.com

Table 2: Anti-HIV-1 Activity of Selected Pyridinone Derivatives

Compound Class Target Key Findings Reference
4-Benzyl pyridinones (e.g., compounds 14, 19, 27) HIV-1 Reverse Transcriptase Potent inhibition of HIV-1 replication (IC₅₀ = 0.2-6 nM); active against nevirapine-resistant strains. nih.govacs.org
Hepatitis B Virus (HBV) Inhibitors

Derivatives of 2-pyridone are being investigated as a novel class of inhibitors for the Hepatitis B virus (HBV). molaid.com One area of focus has been on compounds that inhibit the replication of HBV DNA. nih.gov

A notable starting point for this research was the identification of 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one as a modest anti-HBV agent. frontiersin.org This led to the synthesis of a series of 2-pyridinone analogs to explore their structure-activity relationships (SARs). nih.govfrontiersin.org Preliminary findings indicated that N-aryl derivatives exhibited better anti-HBV activity than N-alkyl derivatives. nih.govfrontiersin.org One of the most promising compounds from this series demonstrated an IC₅₀ of 0.12 μM against HBV DNA replication and a high selectivity index of 467. nih.govfrontiersin.org

More recent efforts have focused on developing tetracyclic 2-pyridone derivatives as PAPD5/7 inhibitors, which can decrease the levels of hepatitis B surface antigen (HBsAg). acs.org This research aims to increase the concentration of the drug in hepatocytes while reducing plasma levels to mitigate potential side effects. acs.org

Table 3: Anti-HBV Activity of a Selected Pyridinone Derivative

Compound Target Activity Reference
Human Rhinovirus 3C Protease Inhibitors

The 2-pyridone scaffold has been successfully incorporated into the design of irreversible inhibitors of human rhinovirus (HRV) 3C protease (3CP). mdpi.comnih.gov HRV is a major cause of the common cold. These inhibitors typically consist of a peptidomimetic portion that binds to the enzyme and a Michael acceptor that forms a covalent bond with the active site cysteine residue. nih.gov

The inclusion of the 2-pyridone moiety has been shown to improve both the 3CP inhibition and the antiviral properties of these compounds compared to related peptide-derived molecules. nih.gov Optimization of these 2-pyridone-containing compounds has resulted in highly active 3CP inhibitors with k(obs)/[I] values exceeding 500,000 M⁻¹s⁻¹. nih.gov These compounds also demonstrate potent antiviral activity against multiple HRV serotypes in cell culture, with EC₅₀ values below 0.05 μM. nih.gov

Further pharmacological optimization has focused on improving the oral bioavailability of these inhibitors. cofc.edunih.gov Compounds with an α,β-unsaturated ethyl ester fragment and either an ethyl or propargyl P2 moiety have shown a promising combination of potent enzyme inhibition, broad-spectrum antiviral activity, and favorable pharmacokinetics after oral administration in animal models. cofc.edunih.gov

Table 4: Anti-HRV Activity of Selected Pyridinone Derivatives

Compound Class Target Key Findings Reference
2-Pyridone-containing peptidomimetics HRV 3C Protease Potent irreversible inhibition (k(obs)/[I] > 500,000 M⁻¹s⁻¹); broad-spectrum antiviral activity (EC₅₀ < 0.05 μM). nih.gov

Anti-Inflammatory Activity

Derivatives of this compound have been investigated for their potential to modulate inflammatory responses. The pyridone scaffold is found in various compounds exhibiting anti-inflammatory properties. nih.govfrontiersin.orgresearchgate.net

Research into new 4(1H)-pyridinone derivatives has shown promising results. nih.gov A series of 1,3-disubstituted 4(1H)-pyridinones were synthesized and evaluated for their anti-inflammatory profile using the carrageenan-induced rat paw edema model. nih.gov All the tested compounds demonstrated anti-inflammatory activity comparable to that of the standard drug, indomethacin. nih.gov These compounds were also found to possess analgesic properties. nih.gov

The development of new heterocyclic compounds incorporating pyridine, pyran, and/or pyrazole (B372694) moieties as inhibitors of cyclooxygenase-2 (COX-2) is another active area of research. nih.gov COX-2 is a key enzyme in the inflammatory pathway. nih.gov While this research is broader than just this compound derivatives, it highlights the potential of the pyridine ring system in designing new anti-inflammatory agents. nih.gov

Cardiotonic Effects

Certain derivatives of 2(1H)-pyridinone have been identified as having positive inotropic (cardiotonic) effects, meaning they increase the force of heart muscle contraction. nih.govfrontiersin.org These compounds are of interest for the potential treatment of heart failure.

The 3,4-dihydro-2(1H)-pyridone structure is a key feature of well-known cardiotonic drugs like milrinone (B1677136) and amrinone (B1666026). mdpi.com These drugs act as inhibitors of phosphodiesterase 3 (PDE3). mdpi.com

Research has also explored other pyridone derivatives for their cardiotonic activity. For instance, some 2(1H)-pyridinone derivatives have been shown to possess cardiotonic activity that is accompanied by a beneficial afterload-reducing effect. google.com Additionally, studies on 3-acetyl-5-acylpyridin-2(1H)-ones have investigated their cardiotonic activity. brieflands.com The development of 2(1H)-pyridone derivatives as nonsteroidal cardiotonic agents continues to be an area of interest in medicinal chemistry. rsc.org

Milrinone and Amrinone Analogs

The 2-pyridone structure is the central pharmacophore of the well-known cardiotonic drugs amrinone and milrinone, which are used to treat heart failure. nih.govresearchgate.net Milrinone, an analog of amrinone, is identified as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile and is noted for being 20 to 50 times more potent than amrinone with fewer side effects. nih.gov These compounds function as selective phosphodiesterase 3 (PDE III) inhibitors in cardiac and vascular muscle. nih.gov

The therapeutic importance of this scaffold has prompted extensive research into the synthesis of new analogs to enhance potency and refine pharmacological profiles. nih.govmdpi.com Synthetic strategies often focus on modifying substituents at various positions of the pyridone ring. For industrial-scale synthesis, milrinone can be produced through the reaction of 1-(4-pyridinyl)-2-propanone with ethoxymethylenmalononitrile or by reacting a 4-alkoxy-3-(4-pyridinyl)-3-buten-2-one with malononitrile (B47326). nih.gov

Research has explored the creation of novel analogs by replacing key functional groups of the parent molecules. For instance, new milrinone analogues have been synthesized where the 4-pyridil moiety is substituted with a methoxycarbonyl or a benzyloxycarbonyl group. mdpi.com Further modifications include replacing the cyano-group at the 5-position with an acetyl group. mdpi.com While the 2-pyridone core is fundamental to this class of drugs, and various 4-alkoxy precursors are utilized in their synthesis, the direct use of this compound as a starting material for prominent milrinone or amrinone analogs is not extensively detailed in available research. nih.govmdpi.com However, the exploration of hybrid structures, such as milrinone-nifedipine analogs, underscores the versatility of the dihydropyridone core in drug design. nih.gov

Antimalarial Activity

Derivatives of the 4(1H)-pyridone scaffold have emerged as a potent class of antimalarial agents. wikipedia.org Their development was spurred by the need for new chemotherapies effective against drug-resistant strains of Plasmodium falciparum. nih.gov A significant breakthrough came from modifying the anticoccidial drug clopidol (B1669227), which contains the 4(1H)-pyridinone core. wikipedia.org By systematically replacing substituents, researchers developed diaryl ether-substituted 4-pyridones with antimalarial activity far superior to that of chloroquine (B1663885) against P. falciparum in vitro. google.com For example, the lead compound GW844520 demonstrated high activity against atovaquone-resistant strains. drugbank.com

These compounds exhibit activity against multiple life stages of the malaria parasite, including the erythrocytic (blood) and exoerythrocytic (liver) stages, and some possess transmission-blocking capabilities. nih.gov This multi-stage efficacy makes the 4(1H)-pyridone chemotype particularly attractive for developing comprehensive antimalarial therapies. nih.gov

Table 1: Antimalarial Activity of Selected 4(1H)-Pyridone Derivatives

Compound Description Activity Target
GW844520 A non-chiral 4(1H)-pyridone derivative. drugbank.com Highly active against atovaquone-resistant P. falciparum strains. drugbank.com Cytochrome bc1 complex. drugbank.com
Diaryl ether substituted 4-pyridones Derived from clopidol by varying the side chain. google.com >500-fold improvement in IC₅₀ for P. falciparum inhibition compared to clopidol. google.com Cytochrome bc1 complex. google.com
GSK932121 A 2,6-dimethyl-4(1H)-pyridone derivative. Potent antimalarial properties but withdrawn due to toxicity. Cytochrome bc1 complex (Qi site). mdpi.com
Hybrid polar 4(1H)-pyridones Derivatives with pyridine rings introduced into lipophilic side chains. wikipedia.org Maintained excellent in vitro and in vivo potency with improved pharmacokinetic profiles. wikipedia.org Cytochrome bc1 complex. wikipedia.org
Inhibition of Plasmodial Electron Transport Chain (e.g., bc1 complex)

The primary mechanism of antimalarial action for 4(1H)-pyridone derivatives is the inhibition of the parasite's mitochondrial electron transport chain (ETC). nih.govnih.gov Specifically, these compounds target the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration. google.com This mechanism is analogous to that of the clinical antimalarial drug atovaquone. nih.gov

Structural and molecular docking studies have revealed that 4(1H)-pyridone inhibitors bind to the ubiquinol (B23937) oxidation (Qo) or ubiquinone reduction (Qi) sites of the bc1 complex. drugbank.commdpi.com For instance, the potent inhibitors GSK932121 and GW844520 were shown to bind at the Qi site. mdpi.com This binding disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and ultimately causing parasite death. A key advantage of these compounds is their high selectivity for the plasmodial bc1 complex over the corresponding mammalian enzyme, which is a critical factor for minimizing host toxicity. drugbank.com However, toxicity related to off-target inhibition of the mammalian bc1 complex has been a challenge in the clinical development of some candidates. nih.gov

Iron Chelation

Pyridinone derivatives, particularly hydroxypyridinones, are recognized for their exceptional iron-chelating properties. They act as bidentate ligands, binding to hard metal cations like iron(III) with high affinity and selectivity. The 3-hydroxy-4(1H)-pyridinone and 3-hydroxy-2(1H)-pyridinone structures are particularly effective chelating moieties. The well-known oral iron chelator drug Deferiprone is a 1,2-dimethyl-3-hydroxy-4(1H)-pyridinone.

In the synthesis of these potent chelators, methoxy-substituted pyridinones serve as vital intermediates. nih.gov The methoxy group functions as a protecting group for the hydroxyl function, which can be deprotected in a later synthetic step to reveal the active chelating site. For example, 3-methoxy-2(1H)-pyridinone is a documented starting material for creating Mannich base derivatives and other complex chelators designed for therapeutic use. nih.gov Similarly, 2-methyl-3-methoxy-pyridin-4-one has been used to synthesize fluorescent iron probes. The pFe³⁺ value, which measures the ability of a ligand to bind iron(III) at physiological pH, is high for these compounds, indicating their strong potential to sequester iron in biological systems. This property is crucial for treating iron-overload disorders and mitigating iron-catalyzed oxidative stress.

Antidiabetic and Insulinomimetic Activity

The pyridinone scaffold has been identified as a promising structure for the development of novel antidiabetic agents. Research has shown that derivatives can exert their effects through various mechanisms, including insulin-mimetic actions and receptor agonism.

Vanadyl complexes incorporating pyridinone ligands have demonstrated significant insulin-like activity. An in vitro study investigating the inhibition of free fatty acid (FFA) release from rat adipocytes found that vanadyl-pyridinone complexes were effective insulin-mimetics. Notably, complexes such as bis(3-hydroxy-2-methyl-4(1H)-pyridinone)VO showed significantly better activity than vanadyl sulfate (B86663) alone. The synthesis of these and other metal complexes (e.g., with Zn(II)) often starts from methoxy-pyridinone precursors, highlighting the role of this compound derivatives as building blocks in this area.

More recently, a distinct class of pyridone-containing compounds has been developed as agonists for G protein-coupled receptor 119 (GPR119). GPR119 agonists are of interest for treating type 2 diabetes due to their dual mechanism of stimulating glucose-dependent insulin (B600854) secretion and promoting the release of the incretin (B1656795) GLP-1. The potent and selective pyridone-based GPR119 agonist BMS-903452 was found to be efficacious in both acute and chronic rodent models of diabetes, establishing it as a clinical candidate.

Table 2: Antidiabetic and Insulinomimetic Activity of Pyridinone Derivatives

Compound/Complex Class Mechanism/Activity Reference
VO(mpp)₂ Vanadyl-pyridinone complex Inhibits FFA release from adipocytes; better insulin-mimetic activity than vanadyl sulfate.
VO(empp)₂ Vanadyl-pyridinone complex Inhibits FFA release from adipocytes; better insulin-mimetic activity than vanadyl sulfate.
BMS-903452 Pyridone GPR119 Agonist Potent and selective GPR119 agonist; efficacious in in vivo diabetes models.
Zn(II) complexes Zinc-pyridinethione complexes Synthesized from 3-methoxy-2(1H)-pyridinone for evaluation of insulin-mimetic activity.

Other Biological Activities

Derivatives of the pyridone scaffold have demonstrated significant potential as urease inhibitors. nih.govmui.ac.irresearchgate.netmui.ac.ir In one study, a series of 3,4-dihydro-2-pyridone derivatives were synthesized and evaluated for their inhibitory action against Jack bean urease. nih.govmui.ac.irmui.ac.ir All tested compounds showed good activity, with some proving more potent than the reference drug hydroxyurea (B1673989) (IC₅₀ = 100.0 µM). nih.govresearchgate.netmui.ac.ir

The study highlighted that the inhibitory activity was influenced by the electronic properties of the substituents. nih.govmui.ac.ir Specifically, the presence of electron-withdrawing groups on the phenyl ring tended to increase the inhibitory potency. nih.govmui.ac.ir For instance, the introduction of a methoxy group at the para position of the phenyl ring in one derivative (compound 5c) resulted in an IC₅₀ value of 119.9 µM, while a derivative with two methoxy groups (compound 5f) showed an IC₅₀ of 102.5 µM. nih.govmui.ac.ir This was attributed to increased hydrophobic interactions with amino acids in the active site of the H. pylori urease. nih.govmui.ac.ir The most potent compound in this series, 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone (compound 5a), exhibited an IC₅₀ of 29.12 µM. nih.govmui.ac.irresearchgate.netmui.ac.ir

Table 1: Urease Inhibitory Activity of Selected 3,4-Dihydro-2-pyridone Derivatives

Compound Substituent on Phenyl Ring IC₅₀ (µM)
5a 4-Nitro 29.12 researchgate.netmui.ac.ir
5c 4-Methoxy 119.9 nih.govmui.ac.ir
5f 2,4-Dimethoxy 102.5 nih.govmui.ac.ir
5h 4-Hydroxy-3-methoxy 158.5 nih.gov
Hydroxyurea (Reference) - 100.0 researchgate.netmui.ac.ir

The 3,4-dihydro-2(1H)-pyridone structure is recognized as a precursor in the synthesis of Rho-kinase inhibitors. mdpi.com Furthermore, a patent review highlighted that derivatives based on a 3-((1H-indazol-5-yl)amino)cyclohexyl)amino)methyl)phenyl)pyridin-2(1H)-one scaffold have been reported with in vitro inhibitory activities against both ROCK1 and ROCK2. tandfonline.com Variations in this series involved changes to the relative configurations of the hexane (B92381) bonds and the substituents on the pyridinone ring. tandfonline.com

Pyridin-2(1H)-one derivatives are known to possess a range of biological activities, including phytotoxic effects. mdpi.com Research on 4-hydroxy-6-methylpyridin-2(1H)-one derivatives showed that they exhibited phytotoxic selectivity, being more active against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus compared to the monocotyledonous species Sorghum bicolor. mdpi.comresearchgate.net For example, at a dose of 6.7 × 10⁻⁸ mol per gram of substrate, some compounds significantly inhibited the development of the aerial parts and roots of I. grandifolia. mdpi.com These findings suggest that pyridinone derivatives can serve as lead structures for developing more active phytotoxic products. mdpi.comresearchgate.net

Pyridone compounds are recognized as multi-target anti-fibrotic agents. nih.gov Pirfenidone (B1678446), a 2(1H)-pyridinone derivative, is a known anti-fibrotic drug. nih.gov Research has been conducted to synthesize novel (5-substituent)-2(1H)-pyridone derivatives with the goal of improving upon existing compounds. nih.gov These derivatives have demonstrated good proliferation-inhibiting activity against NIH3T3 cells. nih.gov One compound in a studied series, compound 5b, showed highly potent anti-fibrosis activity with an IC₅₀ of 0.08 mmol/L, approximately 34 times more potent than the positive control, AKF-PD. nih.gov Additionally, a novel pirfenidone derivative, 1-benzyl-6-nitro-4-phenyl-4-(methoxycarbonyl)-2(1H)-pyridinone, has been investigated for its ability to alleviate hepatic fibrosis. researchgate.net Patents have been filed for 1-polysubstituted phenyl-5-methyl-2(1H)-pyridinone compounds, citing their significant anti-fibrosis function and wide organ applicability. google.com

The antioxidant capacity of pyridinone derivatives is highly dependent on their substitution pattern. While 3-hydroxy-4(1H)-pyridinones can exhibit notable antioxidant properties by neutralizing superoxide (B77818) anions via their hydroxyl groups, their 4-methoxy-substituted analogs like this compound are generally less effective or lack direct antioxidant capacity. google.com Studies on 5-hydroxypyridin-4-one derivatives have shown they possess both iron-chelating and radical scavenging properties. nih.gov In contrast, research on other pyridinone structures, such as those with a (4-methoxy)phenyl group, indicated weak antioxidant activity. researchgate.net Novel 2-styryl-1H-pyridin-4-ones have also been shown to have radical scavenging capabilities. The development of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives aims to create multifunctional agents that combine aldose reductase inhibition with antioxidant properties. mdpi.com

Mechanism of Action Studies

Derivatives of this compound exert their pharmacological effects through various mechanisms of action, primarily by interacting with specific biological targets like enzymes and receptors. The versatility of the pyridinone scaffold allows for structural modifications that can be tailored to inhibit or antagonize these targets with high specificity and potency.

Key mechanisms of action identified for pyridinone derivatives include:

Kinase Inhibition: The pyridinone structure is a key component in the design of various kinase inhibitors. For instance, O-alkylation of 2-pyridone derivatives has led to the development of potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, an enzyme implicated in several cancers. nih.gov Kinetic studies have revealed that these compounds can act as both competitive and non-competitive inhibitors. nih.gov Modifications to the pyridinone core are instrumental in enhancing binding affinity to kinase targets involved in cancer progression.

Receptor Antagonism: Pyridinone derivatives have been successfully developed as receptor antagonists. In the field of cancer immunotherapy, a series of pyridinone derivatives were identified as potent and selective adenosine (B11128) A2A receptor (A2AR) antagonists. nih.gov The lead compound from this series, compound 38 , demonstrated an IC50 of 29.0 nM and was shown to enhance T-cell activation and killing ability by modulating immunosuppressive and effector molecules. nih.gov

Enzyme Inhibition: Beyond kinases, pyridinone derivatives can inhibit other enzyme classes. A study on 4,6-disubstituted pyridin-2(1H)-one derivatives identified them as effective inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension and inflammation. brieflands.com Docking studies showed these compounds fitting into the enzyme's active site and forming crucial hydrogen bonds with key amino acid residues like Tyr383, Tyr466, and Asp335. brieflands.com Additionally, certain 2-pyridinone analogs have shown inhibitory activity against the hepatitis B virus (HBV) by targeting HBV DNA replication. frontiersin.org

MechanismTargetDerivative ClassTherapeutic AreaReference
Kinase InhibitionPIM-1 KinaseO-alkylated 2-pyridone derivativesOncology nih.gov
Receptor AntagonismAdenosine A2A Receptor (A2AR)Substituted pyridinone derivativesCancer Immunotherapy nih.gov
Enzyme InhibitionSoluble Epoxide Hydrolase (sEH)4,6-disubstituted pyridin-2(1H)-onesHypertension, Inflammation brieflands.com
Enzyme InhibitionHBV DNA Replication5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-oneAntiviral (Hepatitis B) frontiersin.org

Fragment-Based Drug Design and Biomolecular Mimetics

The pyridinone scaffold is exceptionally well-suited for modern drug discovery strategies such as fragment-based drug design (FBDD) and the creation of biomolecular mimetics. frontiersin.org This is due to a combination of its structural and physicochemical properties.

The pyridinone ring is a small, versatile structure that can serve as both a hydrogen bond donor and acceptor. nih.govfrontiersin.org This dual capacity allows it to form multiple interactions with therapeutic targets, a key feature for successful fragment screening. nih.govresearchgate.net Its properties can be readily manipulated by adjusting polarity and lipophilicity through substitutions at its five derivatizable positions, facilitating the optimization of initial fragment hits into potent drug candidates. nih.govfrontiersin.org

Fragment-Based Drug Design (FBDD) Case Study: A notable application of FBDD involving this scaffold was the discovery of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are targets in cancer therapy. acs.org

Fragment Screening: A 2D NMR screen identified a phenylpyridazinone fragment with a weak binding affinity (Ki = 160 μM) to the bromodomain of BRD4. acs.org

Structure-Based Design: X-ray crystallography confirmed the fragment occupied the acetylated lysine (B10760008) binding pocket. acs.org

Scaffold Hopping & Optimization: Aided by the structural data, researchers synthesized more potent inhibitors based on the pyridone scaffold, leading to compounds with single-digit nanomolar potency in both biochemical and cell-based assays. acs.org

Biomolecular Mimetics: The pyridinone scaffold is frequently used as a bioisostere—a chemical substitute for another functional group that retains similar biological activity. It can effectively mimic amides, pyridines, pyrazines, and phenol (B47542) rings. nih.govfrontiersin.org This mimicry is particularly valuable in creating peptidomimetics, which are compounds designed to imitate peptides but with improved stability and oral bioavailability. The ring-fused 2-pyridone scaffold has been central in the development of "pilicides," anti-virulence compounds that block the assembly of bacterial pili, by mimicking key interactions of the natural peptide substrates.

PropertyRelevance to FBDD & MimeticsReference
Hydrogen BondingActs as both a hydrogen bond donor and acceptor, facilitating target binding. nih.govfrontiersin.org
Scaffold VersatilityOffers five positions for chemical modification to optimize potency and physicochemical properties. nih.gov
BioisosterismCan serve as a structural mimic for amides, phenols, and other heterocycles. nih.govfrontiersin.org
Physicochemical ProfileAllows for manipulation of polarity, lipophilicity, and water solubility. frontiersin.org
Peptidomimetic BackboneProvides a stable core structure to mimic peptide conformations.

Development of Pyridinone-Containing Drugs (e.g., Pirfenidone, Doravirine)

The utility of the pyridinone scaffold is underscored by its presence in several FDA-approved drugs. nih.gov The development of these drugs often involves extensive structure-activity relationship (SAR) studies, where modifications to the core pyridinone structure lead to optimized therapeutic agents.

Pirfenidone: Pirfenidone is an anti-fibrotic and anti-inflammatory drug approved for the treatment of idiopathic pulmonary fibrosis (IPF). google.comresearchgate.net Its structure consists of a 5-methyl-1-phenyl-2-(1H)-pyridinone core. google.com Research into Pirfenidone derivatives highlights the importance of the pyridone scaffold. A significant finding was that the 5-methyl group of Pirfenidone undergoes rapid metabolism in the body, which can necessitate high clinical doses. nih.govrsc.org This led to the development of new derivatives where the methyl group was replaced by more stable moieties, such as an amide bond linked to various groups, in an effort to improve the pharmacokinetic profile. nih.govrsc.org One such derivative, YZQ17 , exhibited better pharmacokinetics than Pirfenidone and potent anti-fibrosis activity by inhibiting the TGF-β/Smad2/3 pathway. nih.govrsc.org Further studies have explored a range of structural isosteres, including the synthesis of N-(4-methoxyphenyl) derivatives, directly linking back to the this compound theme. researchgate.net

Doravirine: Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for the treatment of HIV-1 infection. nih.govresearchgate.net The chemical structure of Doravirine is centered around a pyridone core, specifically 3-chloro-5-({1-[(5-hydroxy-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile. researchgate.net The development of Doravirine involved the de novo synthesis of this key pyridone fragment, sometimes utilizing continuous flow chemistry for efficiency. researchgate.net Ongoing research focuses on designing new Doravirine derivatives to enhance its activity and overcome drug resistance. For example, novel acetamide-substituted derivatives of Doravirine have been synthesized that show potent inhibitory activity against wild-type HIV-1 and moderate activity against resistant strains. researchgate.net

DrugCore StructureTherapeutic TargetIndicationDevelopment FocusReference
Pirfenidone5-methyl-1-phenyl-2-(1H)-pyridinoneTGF-β, TNF-α pathwaysIdiopathic Pulmonary Fibrosis (IPF)Improving metabolic stability by modifying the 5-methyl group. nih.govrsc.org
DoravirineSubstituted 2-oxo-1,2-dihydropyridineHIV-1 Reverse TranscriptaseHIV-1 InfectionOvercoming resistance; enhancing potency through novel derivatives. nih.govresearchgate.netresearchgate.net

Future Directions and Research Gaps in 4 Methoxy 2 1h Pyridinone Research

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 4-methoxy-2(1H)-pyridinone exist, the development of more efficient, scalable, and environmentally friendly routes remains a priority. Future research could focus on:

Catalytic C-H Functionalization: Exploring transition metal-catalyzed C-H bond functionalization to introduce various substituents directly onto the pyridinone core, offering a more atom-economical approach. researchgate.net

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the three-component tandem reaction of aldehydes, malononitrile (B47326), and N-alkyl-2-cyanoacetamides. nih.govresearchgate.net

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound and its derivatives to enhance safety, scalability, and process control.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.

A notable synthetic strategy involves the lithiation of 4-methoxy-2-pyridone, which occurs exclusively at the C-3 position, allowing for the introduction of various substituents. rsc.org Another approach is the in situ sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan (B31954) annulation of 3-iodo-4-methoxypyridin-2-ones. acs.org

Advanced Computational Modeling for Target Identification and Lead Optimization

Computational tools are indispensable for modern drug discovery and can significantly accelerate the development of this compound-based therapeutics. Future efforts should include:

Molecular Docking and Dynamics Simulations: Employing advanced docking and molecular dynamics simulations to predict the binding modes and affinities of this compound derivatives with various biological targets. utq.edu.iqnih.gov This can guide the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate the structural features of pyridinone derivatives with their biological activities, aiding in the prediction of potency for novel compounds.

Pharmacophore Modeling: Creating pharmacophore models based on known active compounds to identify the essential structural features required for biological activity and to screen virtual libraries for new hits.

ADMET Prediction: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process, helping to identify and mitigate potential liabilities. utq.edu.iqmdpi.com For instance, computational modeling has been used to minimize P-glycoprotein activity in pyridone-containing EZH2 inhibitor scaffolds to enhance brain penetration. biorxiv.org

In-depth Mechanistic Studies of Biological Activities

While various biological activities of this compound derivatives have been reported, a deeper understanding of their mechanisms of action is often lacking. Future research should focus on:

Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

Pathway Analysis: Elucidating the downstream signaling pathways modulated by the interaction of this compound derivatives with their targets.

Resistance Mechanisms: In the context of antimicrobial and anticancer applications, investigating potential mechanisms of resistance to these compounds to inform the development of next-generation agents.

Enzyme Kinetics: Performing detailed kinetic studies to characterize the mode of inhibition for derivatives that target specific enzymes.

The mechanism of action for some derivatives involves interaction with enzymes or receptors, where the methoxy (B1213986) group can influence binding affinity. For example, in EZH2 inhibitors, the 4-methoxypyridone substituent has been shown to bind more favorably in the EZH2 binding pocket compared to a 4-methylpyridone group. acs.org

Development of Targeted Therapies and Precision Medicine Applications

The versatility of the this compound scaffold makes it an attractive platform for developing targeted therapies. Future research directions include:

Kinase Inhibitors: Further optimizing pyridinone-based scaffolds to develop selective inhibitors of specific kinases implicated in cancer and other diseases.

Epigenetic Modulators: Building on the success of EZH2 inhibitors, exploring the potential of this compound derivatives to target other epigenetic modifiers. biorxiv.org

Targeted Drug Delivery: Conjugating this compound-based drugs to targeting moieties, such as antibodies or peptides, to enhance their delivery to specific cells or tissues and minimize off-target effects.

Companion Diagnostics: Developing companion diagnostics to identify patient populations most likely to respond to therapies based on this compound, enabling a precision medicine approach.

Overcoming Challenges in Drug Development (e.g., Toxicity Profiles)

Translating promising lead compounds into clinical candidates requires overcoming several challenges. Key areas for future focus are:

Toxicity Profiling: Conducting comprehensive in vitro and in vivo toxicity studies to identify and understand any potential adverse effects of this compound derivatives. Early-stage computational predictions of toxicity can also guide the design of safer compounds. mdpi.com

Pharmacokinetic Optimization: Improving the pharmacokinetic properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, through structural modifications. For example, introducing a methoxy group has been explored to reduce lipophilicity and improve microsomal stability. biorxiv.org

Formulation Development: Developing suitable formulations to enhance the delivery and efficacy of poorly soluble or unstable compounds.

Scalable Synthesis: Ensuring that the synthetic route for a clinical candidate is scalable and cost-effective for large-scale production. mmv.org

Investigation of Agricultural and Industrial Applications

Beyond medicinal chemistry, the this compound scaffold holds potential in other sectors. Future research could explore:

Herbicides and Fungicides: Investigating the potential of this compound derivatives as novel herbicides or fungicides, as pyridone derivatives have shown activity against various plant pathogens. google.comepo.org

Biocides and Antifouling Agents: Evaluating their efficacy as biocides for industrial applications or as antifouling agents to prevent the growth of marine organisms on submerged surfaces.

Materials Science: Exploring the use of these compounds as building blocks for functional materials, such as polymers or coordination complexes, with specific optical or electronic properties. smolecule.com

Endophyte Co-culture: Investigating the production of novel bioactive pyridone compounds through the co-cultivation of endophytic fungi. mdpi.comnih.gov

Q & A

Q. What are the common synthetic methodologies for 4-Methoxy-2(1H)-pyridinone and its derivatives?

Synthesis of this compound derivatives often involves intramolecular cyclization or multi-component reactions . For example:

  • Base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)amides efficiently constructs the pyridinone core, with reaction outcomes influenced by substituent electronic effects and solvent conditions .
  • A 4-step synthetic route starting from 3-cyano-4-methoxy intermediates has been optimized for derivatives like 5-chloro-4-hydroxy-2(1H)-pyridinone, emphasizing improved yields and procedural simplicity .
  • Nucleophilic substitution under basic conditions (e.g., displacing chlorine on a quinoline ring with a hydroxyl group from pyridinone) is effective for forming ether linkages in hybrid structures .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • X-ray crystallography for resolving crystal structures and hydrogen-bonding patterns, as demonstrated in studies of 3-cyano-substituted pyridinones .
  • Multinuclear NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and tautomeric equilibria .
  • Mass spectrometry (MS) and FT-IR spectroscopy for verifying molecular weights and functional groups .

Advanced Research Questions

Q. How can substituent effects on the pyridinone ring be systematically studied to enhance biological activity?

  • Structure-Activity Relationship (SAR) studies involve iterative modifications (e.g., replacing methoxy with fluoro or alkyl groups) and evaluating biological outcomes. For example:
    • Fluorine substitution at specific positions can improve metabolic stability and binding affinity in medicinal chemistry applications .
    • Alkoxy groups (e.g., heptyloxy or decyloxy) introduced via nucleophilic substitution enhance lipophilicity, impacting pharmacokinetic properties .
  • Computational modeling (e.g., DFT calculations) predicts electronic effects of substituents and guides rational design .

Q. What strategies resolve contradictions in reported biological activities of pyridinone derivatives?

Discrepancies often arise from structural variations or assay conditions . Mitigation strategies include:

  • Standardized bioassays : Ensure consistent cell lines, enzyme concentrations, and controls. For instance, HIV-1 reverse transcriptase inhibition varies with substituent position (e.g., 3- vs. 5-substituted derivatives) .
  • Meta-analysis of crystallographic data : Compare binding modes across studies to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. How are computational methods applied to design pyridinone-based ligands for radiopharmaceuticals?

  • Density Functional Theory (DFT) optimizes ligand geometries for coordinating radionuclides like actinium-225 or thorium-227. For example:
    • 8- or 10-coordinate 1,2-HOPO (hydroxypyridinone) chelators are designed to match metal ion coordination preferences .
    • Molecular docking screens ligand libraries for optimal binding to target proteins (e.g., corticotropin-releasing factor receptors) .

Q. What are the challenges in scaling up pyridinone synthesis, and how are they addressed?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction efficiency in nucleophilic substitutions but require careful removal during purification .
  • Byproduct management : For multi-step syntheses, intermediates like 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone must be rigorously purified to avoid cross-contamination .
  • Catalyst optimization : Base catalysts (e.g., K₂CO₃) are preferred for cyclization reactions due to their mild conditions and compatibility with sensitive functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.